4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has demonstrated safety and efficacy in clinical trials for patients with uncontrolled hypertension and stage 3b/4 chronic kidney disease . This compound selectively binds to mineralocorticoid receptors, providing therapeutic benefits without the adverse effects associated with steroidal mineralocorticoid receptor antagonists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KBP-5074 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of KBP-5074 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
KBP-5074 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KBP-5074 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of KBP-5074 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
KBP-5074 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study non-steroidal mineralocorticoid receptor antagonists.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Evaluated for its therapeutic potential in treating hypertension and chronic kidney disease.
Wirkmechanismus
KBP-5074 exerts its effects by selectively binding to mineralocorticoid receptors with high affinity. This binding inhibits the action of aldosterone, a hormone that regulates blood pressure and fluid balance. By blocking aldosterone, KBP-5074 reduces blood pressure and provides cardiorenal protection . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation and kidney function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spironolactone: A steroidal mineralocorticoid receptor antagonist with broader receptor binding and more side effects.
Eplerenone: Another steroidal antagonist with fewer side effects than spironolactone but lower efficacy compared to KBP-5074.
Finerenone: A non-steroidal antagonist with similar efficacy but different pharmacokinetic properties
Uniqueness of KBP-5074
KBP-5074 is unique due to its high selectivity for mineralocorticoid receptors and its favorable safety profile. It offers therapeutic benefits without the adverse endocrine effects associated with steroidal antagonists . Additionally, KBP-5074 has a longer half-life and increased receptor affinity, making it a promising candidate for treating conditions like hypertension and chronic kidney disease .
Eigenschaften
Molekularformel |
C28H30ClN5O2 |
---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27+/m1/s1 |
InChI-Schlüssel |
UXHQLGLGLZKHTC-AMGIVPHBSA-N |
Isomerische SMILES |
C1CCC(C1)[C@H]2[C@@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Kanonische SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.